molecular formula C8H3ClO3 B093770 3-Chlorophthalic anhydride CAS No. 117-21-5

3-Chlorophthalic anhydride

Cat. No.: B093770
CAS No.: 117-21-5
M. Wt: 182.56 g/mol
InChI Key: UERPUZBSSSAZJE-UHFFFAOYSA-N
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Description

3-Chlorophthalic anhydride is a monochlorinated aromatic anhydride with the chemical formula C₈H₃ClO₃. It is an isomer of 4-chlorophthalic anhydride and a derivative of phthalic anhydride. This compound is known for its applications in the production of herbicides, pesticides, intermediates for active pharmaceutical ingredients, and as a monomer for the production of polyimides .

Safety and Hazards

3-Chlorophthalic anhydride can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophthalic anhydride can be synthesized through the oxidation of 3-chloro-o-xylene using nitric acid at elevated temperatures and pressures. The resulting 3-chlorophthalic acid is then converted to its anhydride form . Another method involves the incomplete chlorination of phthalic anhydride using ferric chloride as a catalyst, followed by distillation to separate this compound from other chlorinated by-products .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of phthalic anhydride in the presence of a catalyst such as ferric chloride. The reaction mixture is then subjected to distillation to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution Reactions: Nucleophiles such as amines or alcohols under basic or neutral conditions.

Major Products:

    Hydrolysis: 3-Chlorophthalic acid.

    Substitution Reactions: Various substituted phthalic anhydrides or acids depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 3-Chlorophthalic anhydride is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated counterpart, phthalic anhydride. This makes it particularly useful in the synthesis of specialized polymers and active pharmaceutical ingredients .

Properties

IUPAC Name

4-chloro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERPUZBSSSAZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151653
Record name 3-Chlorophthalic anhydride
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Molecular Weight

182.56 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

117-21-5
Record name 3-Chlorophthalic anhydride
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Record name 3-Chlorophthalic anhydride
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Record name 3-Chlorophthalic anhydride
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Record name 1,3-Isobenzofurandione, 4-chloro-
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Record name 3-chlorophthalic anhydride
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Record name 3-CHLOROPHTHALIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

In a laboratory scale reactor 492 grams (g) (3.5 mol) of chloro-ortho-xylene (a mixture of about 30% 3-chloro-ortho-xylene and about 70% 4-chloro-ortho-xylene), 1925 g of glacial acetic acid, 8.7 g (1 mol %) of cobalt acetate tetrahydrate, 4.3 g (0.5 mol %) of manganese acetate tetrahydrate, 1.0 g (0.06 mol %) zirconium acetate solution, 4.3 g (1.5 mol %) sodium acetate and varying amounts of sodium bromide were combined. The reactor was filled with nitrogen, pressurized to 1900 KPa and heated to about 160° C. Air was then introduced to the reactor through a dip tube. Initially, the off gas oxygen concentration was greater than 0 but less than 1 percent. The reaction mixture was agitated throughout the reaction time. After about 3 hours the oxygen concentration of the off gas increased to greater than 3 percent. The flow of air was stopped. Air diluted with nitrogen so as to have an off gas oxygen concentration of about 5 percent was introduced to the reactor and the temperature of the reactor was increased to about 190° C. The flow of diluted air continued for about 1 to 3 hours. Chlorophthalic acid was determined to be present in an amount of 25 wt % based on the total weight of the reaction mixture. The majority of water formed by the reaction and the acetic acid were removed under atmospheric distillation. The chlorophthalic acid was dehydrated and any residual water and acetic acid were removed under heat and reduced pressure to form chlorophthalic anhydride. Chlorophthalic anhydride was separated from the catalyst by distillation under vacuum at distillation temperatures near 170° C. The isolated chlorophthalic acid was analyzed by gas chromatography. Results are shown in Table 1.
Quantity
492 g
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reactant
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4.3 g
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1925 g
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8.7 g
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4.3 g
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catalyst
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1 g
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Synthesis routes and methods II

Procedure details

In a pilot scale reaction 200 kilograms (kg) of chloro-ortho-xylene (a mixture of 3-chloro-ortho-xylene and 4-chloro ortho-xylene), 780 kg of acetic acid, 3.5 kg (1.0 mol %) cobalt acetate tetrahydrate, 1.75 kg (0.5 mol %) manganese acetate tetrahydrate, 0.4 kg (0.05 mol %/l) zirconium acetate solution, 1.75 kg (1.5 mol %) sodium acetate and varying amounts of sodium bromide were combined. The amount of sodium bromide was varied by example as shown in Table 2. The reactor was filled with nitrogen, pressurized to 1900 Kpa and heated to about 160° C. Air was introduced to the reactor through a dip tube at a flow rate gradually increasing to 200 normal m3/h. Initially, the off gas oxygen concentration was greater than 0 but less than 1 percent. The reaction mixture was agitated throughout the reaction time. After about 1 hour, the reaction temperature was increased to 175° C. After about 3 hours the off gas oxygen concentration increased to greater than 3 percent. The air flow was stopped. Air diluted with nitrogen so as to have an off gas oxygen concentration of about 5 percent was introduced into the reactor and the temperature of the reactor was increased to 190° C. The flow of diluted air was continued for about 3 hours. Final weight of the reactor contents was consistent with high conversions of chloro-o-xylene based on the absorption of 3 moles of O2 to generate the diacid and two moles of water. The majority of water formed by the reaction and the acetic acid were removed under atmospheric distillation. The chlorophthalic acid was dehydrated and any residual water and acetic acid were removed under heat and reduced pressure to form chlorophthalic anhydride. Chlorophthalic anhydride was separated from the catalyst by distillation under vacuum at distillation temperatures near 170° C. The isolated chlorophthalic acid was analyzed by gas chromatography. Results are shown in Table 2.
Quantity
200 kg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
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2 mol
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1.75 kg
Type
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Reaction Step Four
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3.5 kg
Type
catalyst
Reaction Step Four
Quantity
1.75 kg
Type
catalyst
Reaction Step Four
Quantity
0.4 kg
Type
catalyst
Reaction Step Four
Quantity
780 kg
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0 (± 1) mol
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3 mol
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diacid
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Synthesis routes and methods III

Procedure details

In a pilot scale reaction 200 kilograms (kg) of chloro-ortho-xylene (a mixture of 3-chloro-ortho-xylene and 4-chloro-ortho-xylene), 780 kg of acetic acid, 3.5 kg (1.0 mol %) cobalt acetate tetrahydrate, 1.7.5 kg (0.5 mol %) manganese acetate tetrahydrate, 0.4 kg (0.05 mol %) zirconium acetate solution, 1.75 kg (1.5 mol %) sodium acetate and varying amounts of sodium bromide were combined. The amount of sodium bromide was varied by example as shown in Table 2. The reactor was filled with nitrogen, pressurized to 1900 Kpa and heated to about 160° C. Air was introduced to the reactor through a dip tube at a flow rate gradually increasing to 200 normal m3/h. Initially, the off gas oxygen concentration was greater than 0 but less than 1 percent. The reaction mixture was agitated throughout the reaction time. After about 1 hour, the reaction temperature was increased to 175° C. After about 3 hours the off gas oxygen concentration increased to greater than 3 percent. The air flow was stopped. Air diluted with nitrogen so as to have an off gas oxygen concentration of about 5 percent was introduced into the reactor and the temperature of the reactor was increased to 190° C. The flow of diluted air was continued for about 3 hours. Final weight of the reactor contents was consistent with high conversions of chloro-o-xylene based on the absorption of 3 moles of O2 to generate the diacid and two moles of water. The majority of water formed by the reaction and the acetic acid were removed under atmospheric distillation. The chlorophthalic acid was dehydrated and any residual water and acetic acid were removed under heat and reduced pressure to form chlorophthalic anhydride. Chlorophthalic anhydride was separated from the catalyst by distillation under vacuum at distillation temperatures near 170° C. The isolated chlorophthalic acid was analyzed by gas chromatography. Results are shown in Table 2.
Quantity
200 kg
Type
reactant
Reaction Step One
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0 (± 1) mol
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2 mol
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0 (± 1) mol
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[Compound]
Name
1.7.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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1.75 kg
Type
reactant
Reaction Step Four
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3.5 kg
Type
catalyst
Reaction Step Four
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0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0.4 kg
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catalyst
Reaction Step Four
Quantity
780 kg
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Reaction Step Four
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Reaction Step Five
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3 mol
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diacid
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Reaction Step Eight

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorophthalic anhydride
Reactant of Route 2
3-Chlorophthalic anhydride
Reactant of Route 3
3-Chlorophthalic anhydride
Reactant of Route 4
3-Chlorophthalic anhydride
Reactant of Route 5
3-Chlorophthalic anhydride
Reactant of Route 6
3-Chlorophthalic anhydride
Customer
Q & A

Q1: What is the molecular formula and weight of 3-chlorophthalic anhydride?

A1: this compound has the molecular formula C8H3ClO3 and a molecular weight of 182.56 g/mol.

Q2: What makes this compound useful in synthesis?

A2: The anhydride group in this compound is highly reactive towards nucleophiles like amines, allowing for the formation of imide bonds. This makes it a valuable precursor for synthesizing various compounds, including polyimides and other high-performance polymers .

Q3: How does the solubility of this compound vary with solvents and temperature?

A3: Research indicates that this compound exhibits varying solubility in different solvents. Its solubility increases with temperature in solvents like ethyl acetate, acetone, 1,4-dioxane , tert-amyl alcohol, carbon tetrachloride, cyclohexane, methanol, methyl acetate, and acetonitrile . Understanding this solubility behavior is crucial for designing separation and purification processes.

Q4: What are some specific applications of this compound?

A4: this compound serves as a crucial starting material in the synthesis of various compounds. For example, it's used in the laboratory synthesis of mercury-free 1-chloroanthraquinone . It's also a key component in the production of high-performance polymers, such as polyimides, known for their excellent thermal stability, mechanical strength, and chemical resistance .

Q5: How is 3-fluorophthalic anhydride synthesized from this compound?

A5: Two main methods utilize this compound for 3-fluorophthalic anhydride synthesis:

  • Homogeneous Fluorination: This method utilizes an organic complex of hydrogen fluoride as a fluorination reagent to perform a homogeneous fluorination reaction on this compound .
  • Phase Transfer Catalysis: This approach involves reacting this compound with anhydrous potassium fluoride in a solvent, using a phase transfer catalyst . This method offers advantages like a short process route, operational flexibility, and cost-effectiveness.

Q6: Can you elaborate on the use of this compound in synthesizing thioether dianhydrides?

A6: this compound, alongside 4-chlorophthalic anhydride, is crucial for producing various isomeric diphenylthioether dianhydrides. These dianhydrides, including 3,3',4,4'-diphenylthioether dianhydride (4,4'-TDPA), 2,3,3',4'-diphenylthioether dianhydride (3,4'-TDPA), and 2,2',3,3'-diphenylthioether dianhydride (3,3'-TDPA), are subsequently used to create polyimides with distinct properties . A simplified, environmentally friendly method has been developed using a two-pot process for this synthesis, showcasing the potential for greener chemical production .

Q7: Why is understanding the solid-liquid equilibrium of systems containing this compound important?

A7: Knowledge of the solid-liquid equilibrium is crucial for developing efficient separation and purification techniques for this compound. This understanding aids in designing crystallization processes, which are energy-efficient and yield high-purity products.

Q8: What is the significance of the ternary phase diagram for the 3-chlorophthalic acid + 4-chlorophthalic acid + water system?

A8: The ternary phase diagram provides crucial information on the solubility of both 3-chlorophthalic acid and 4-chlorophthalic acid in water at various temperatures . This information is paramount for developing crystallization-based separation methods for these compounds. The phase diagram reveals the presence of an adductive compound (3-C6H3Cl(COOH)2 ·4- C6H3Cl(COOH)2) and highlights the influence of temperature on the crystallization fields of different components.

Q9: How can this compound and 4-chlorophthalic anhydride be separated?

A9: Studying ternary systems, such as the one with ethyl acetate or acetone as a solvent, provides insights into their separation. These systems exhibit two pure solid phases: pure 4-chlorophthalic anhydride and pure this compound. By manipulating temperature and solvent composition, crystallization can be directed to preferentially crystallize one isomer, enabling their separation.

Q10: How can monochlorophthalic anhydride and monochlorophthalic acid be analyzed in substrates?

A10: A high-performance liquid chromatography (HPLC) method offers a solution for the simultaneous determination of this compound, 4-chlorophthalic anhydride, 3-chlorophthalic acid, and 4-chlorophthalic acid . This method involves esterification with ethanol, converting the anhydrides into monochloro-O-carboxyl ethyl benzoate isomers while leaving the acids unaffected.

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